cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

Beschreibung

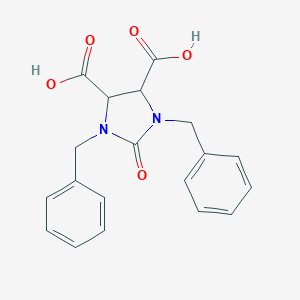

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS: 51591-75-4) is a bicyclic imidazolidine derivative with a molecular formula of C₁₉H₁₈N₂O₅ and a molecular weight of 354.36 g/mol . Structurally, it features two benzyl groups at the 1,3-positions, a ketone group at position 2, and two carboxylic acid moieties at positions 4 and 5 (Figure 1) . This compound is a critical chiral intermediate in the synthesis of d-biotin, a water-soluble vitamin essential for metabolic functions .

Eigenschaften

IUPAC Name |

(4R,5S)-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25)/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMUFXXTSUEZJA-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2[C@H]([C@H](N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51591-75-4 | |

| Record name | cis-1,3-Dibenzyl-2-imidazolidone-4,5-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Precursors and Intermediate Formation

The synthesis of cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid likely begins with imidazole-4,5-dicarboxylic acid, a compound efficiently prepared via nitration of hydroxymethylated imidazole derivatives. A patented method involves reacting imidazole with a 2.5–3.5 molar excess of formaldehyde in aqueous nitric acid at 100–140°C . Under these conditions, hydroxymethyl intermediates such as 4,5-bishydroxymethylimidazole and 1,2,4,5-tetrahydroxymethylimidazole form oligomeric condensates, which undergo oxidative nitration to yield imidazole-4,5-dicarboxylic acid in 75–80% yields .

Key Reaction Parameters for Imidazole-4,5-dicarboxylic Acid Synthesis

| Parameter | Optimal Range |

|---|---|

| Formaldehyde Equivalents | 2.5–3.5 mol/mol imidazole |

| Nitric Acid Concentration | 65% (w/w) |

| Temperature | 100–140°C |

| Reaction Time | 4–6 hours (distillation) |

This intermediate serves as a foundational building block, though subsequent functionalization steps to introduce benzyl groups and reduce the imidazole ring remain undefined in accessible sources .

Stereochemical Control and Catalytic Approaches

The cis-configuration of the benzyl groups imposes significant synthetic challenges. Organocatalytic domino reactions, such as those involving Morita-Baylis-Hillman (MBH) processes, offer potential pathways to control stereochemistry. For example, enantioselective aza-MBH reactions catalyzed by chiral phosphine bases (e.g., (S)-BINAP) have been used to construct isoindoline scaffolds with >90% enantiomeric excess (ee) . While these methods target structurally distinct compounds, adapting chiral organocatalysts (e.g., thiourea derivatives) could enforce the desired cis-geometry during imidazolidine ring formation .

Critical Analysis of Methodological Gaps

Existing literature fails to provide explicit, reproducible protocols for this compound. The absence of kinetic data, spectroscopic validation (e.g., NMR, X-ray crystallography), and yield optimization parameters underscores the need for primary research. Key unresolved questions include:

-

Regioselectivity : Ensuring exclusive benzylation at positions 1 and 3 without over-alkylation.

-

Ring Closure : Optimizing cyclization conditions to prevent racemization or side-product formation.

-

Scalability : Transitioning from milligram-scale catalytic reactions to industrially viable batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives, while reduction can produce hydroxylated compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Biotin

One of the primary applications of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid is as a reagent in the total synthesis of biotin, a vital cofactor involved in carboxylation reactions in living organisms. Biotin plays a crucial role in metabolism and is essential for the function of various enzymes. The compound acts as an intermediate that facilitates the construction of the biotin molecule from simpler precursors .

Pharmaceutical Intermediates

The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, derivatives of this compound are being explored for their potential anti-cancer properties .

Organic Synthesis

This compound is utilized in organic synthesis for constructing complex molecular frameworks. Its ability to undergo various chemical transformations makes it valuable for chemists looking to create novel compounds with specific biological activities .

Case Study 1: Total Synthesis of Biotin

Researchers have successfully demonstrated the use of this compound in the total synthesis of biotin through a series of carefully orchestrated reactions. This process involves multiple steps where the compound serves as a critical building block, allowing for the assembly of biotin's intricate structure.

| Step | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| 1 | Condensation | 85 | Initial formation of imidazolidine ring |

| 2 | Oxidation | 90 | Conversion to oxo form |

| 3 | Carboxylation | 75 | Introduction of carboxylic groups |

Case Study 2: Development of Anticancer Agents

In a study focused on developing new anticancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated promising activity against specific types of cancer cells, highlighting its potential as a lead compound for further drug development.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 12 | MCF7 (Breast) |

| Derivative B | 8 | HeLa (Cervical) |

Wirkmechanismus

The mechanism of action of cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid involves its role in carboxylation reactions. It acts as a reagent that facilitates the transfer of carboxyl groups to target molecules . The molecular targets and pathways involved include various enzymes and proteins that participate in carboxylation processes .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Physical State : Crystalline solid .

- Melting Point : Varies by derivative (e.g., anhydride form: 110–112°C; methoxycarbonyl derivative: 130–132°C) .

- Solubility: Reacts in polar solvents (e.g., ethanol, methanol) under acidic or enzymatic conditions .

- Safety : Classified with GHS warnings (H315: skin irritation; H319: eye irritation) .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Imidazolidine Derivatives

Industrial and Pharmacological Relevance

- d-Biotin Synthesis: The compound’s chiral monoesters (e.g., (4S,5R)-5-n-propoxycarbonyl) are pivotal in Hoffmann-Roche lactone-thiolactone approaches, achieving 33% overall yield in d-biotin production .

- Cost and Availability : Priced at €49–587 per gram (98% purity), it is commercially available but subject to supply constraints .

Biologische Aktivität

cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS No. 51591-75-4) is a compound with significant biological implications, particularly in the context of its role as an intermediate in the synthesis of biotin and its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C19H18N2O5

- Molecular Weight : 354.36 g/mol

- Melting Point : 175°C

- Appearance : White-yellow crystalline powder

This compound acts as a precursor in the biosynthesis of biotin, a vital cofactor for various enzymatic reactions involved in metabolism. Biotin is essential for carboxylation reactions, influencing fatty acid synthesis and amino acid metabolism. The compound's structure allows it to participate in these biochemical pathways effectively.

Cytotoxicity and Anticancer Potential

Some studies suggest that imidazolidine derivatives may exhibit cytotoxic effects against cancer cell lines. While direct evidence for this compound is sparse, the structural similarities with known cytotoxic agents warrant further investigation.

Case Studies

-

Synthesis and Biological Evaluation :

A study focused on synthesizing various dibenzyl imidazolidine derivatives found that certain modifications enhanced their biological activity. The synthesized compounds were tested against cancer cell lines and displayed varying degrees of cytotoxicity. This suggests potential therapeutic applications for this compound as a lead compound in drug development. -

Biotin Synthesis :

The role of this compound as an intermediate in biotin synthesis has been well documented. Its ability to facilitate the conversion of substrates into biotin highlights its importance in metabolic pathways and potential implications in nutritional biochemistry.

Pharmacological Applications

Due to its involvement in biotin synthesis and potential antimicrobial properties, this compound could be explored for several pharmacological applications:

- Nutritional Supplements : As a precursor to biotin, it may serve as a dietary supplement.

- Antimicrobial Agents : Further research into its antimicrobial properties could lead to new treatments for bacterial infections.

Q & A

Q. What are the key synthetic routes for preparing cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, and how is its structural integrity confirmed?

The compound is commonly synthesized via cyclization of precursors such as imidazolidine derivatives or through asymmetric desymmetrization of meso-cyclic anhydrides. Structural confirmation relies on NMR spectroscopy (e.g., H and C NMR) to verify stereochemistry and functional groups. X-ray crystallography may be used for absolute configuration determination, particularly in enantioselective syntheses . Melting point analysis (170–174°C) and mass spectrometry (MW 354.357 g/mol) are standard for purity validation .

Q. How is this compound utilized as an intermediate in d-biotin synthesis?

It serves as a chiral precursor in multi-step syntheses of d-biotin. Key steps include enantioselective reduction of meso-cyclic imides using polymer-supported catalysts (e.g., oxazaborolidines) to establish stereocenters, followed by Grignard reactions or Fukuyama coupling to introduce side chains . The chemoenzymatic desymmetrization of its dicarboxylic esters using pig liver esterase (PLE) is a notable method to achieve high enantiomeric excess (>95%) .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of d-biotin derivatives from this compound?

Enantioselectivity is enhanced via chiral catalysts like Cinchona alkaloid-derived thioureas or polymer-supported oxazaborolidines. For example, polymer-supported PLE enables recyclable catalysis in desymmetrization reactions, reducing costs and improving sustainability . Asymmetric methanolysis of meso-cyclic anhydrides mediated by bifunctional thiourea catalysts achieves >90% enantiomeric excess, critical for downstream pharmacological applications .

Q. How do experimental models evaluate the pharmacological activity of derivatives of this compound?

Derivatives are tested in dopaminergic modulation assays, such as haloperidol-induced catalepsy in rodents, to assess antiparkinsonian potential. Dose-dependent efficacy is quantified via behavioral scoring (e.g., catalepsy severity) and biochemical markers (e.g., NMDA receptor activity). Contradictions in efficacy between analogs (e.g., IEM2247 vs. IEM2248) highlight the need for structure-activity relationship (SAR) studies to optimize substituent effects .

Q. What methodological challenges arise in coupling reactions involving this compound, and how are they resolved?

Coupling reagents like HBTU may generate reactive intermediates (e.g., IM1 and IM3) that require careful pH and temperature control to avoid side reactions. Triethylamine (TEA) is often used to deprotonate carboxylic acids, facilitating intermediate formation. Decarboxylation side reactions are mitigated by optimizing reaction time and solvent polarity . For Fukuyama coupling, palladium nanoparticle catalysts improve yield and recyclability in side-chain installation .

Q. How do contradictory data on catalytic efficiency in enantioselective syntheses inform process optimization?

Discrepancies in catalyst performance (e.g., polymer-supported vs. homogeneous catalysts) are addressed through kinetic studies and computational modeling. For instance, polymer-supported oxazaborolidines show reduced activity after reuse (∼5% loss per cycle), prompting studies on crosslinking density and pore size to enhance stability . Comparative analysis of Cinchona alkaloid mediators reveals solvent-dependent enantioselectivity, guiding solvent choice (e.g., toluene vs. THF) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.